Indolylmethylthiohydroximate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

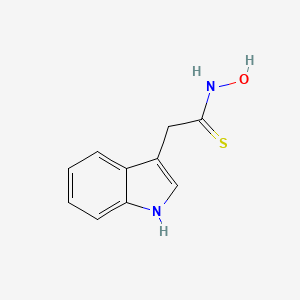

Indolylmethylthiohydroximate is a member of indoles.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Indolylmethylthiohydroximate has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of indole exhibit cytotoxic effects against various cancer cell lines. For instance, research has highlighted that certain indole derivatives can induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for cancer treatment.

Case Study: Anticancer Activity

- Study Focus : The synthesis and evaluation of indole derivatives.

- Findings : Some compounds demonstrated significant selectivity towards malignant cells (e.g., HT29 colonic cancer cells) and induced cell cycle arrest.

- Mechanism : Induction of reactive oxygen species and mitochondrial membrane potential collapse were noted as mechanisms of action.

Antimicrobial Properties

This compound derivatives have also been assessed for their antimicrobial properties. Research indicates that these compounds can exhibit antibacterial and antifungal activities against various pathogens.

Data Table: Antimicrobial Activity of Indole Derivatives

| Compound Name | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antibacterial | M. luteus, P. fluorescens | |

| Chlorinated Indole Derivative | Antifungal | Specific fungal strains |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of indole derivatives, including this compound. These compounds have shown promise in reducing neurological deficits in animal models of ischemic stroke.

Case Study: Neuroprotection

- Research Focus : Evaluation of indole derivatives in ischemic stroke models.

- Results : Administration reduced brain infarction and improved neurological outcomes significantly compared to control groups.

- Implication : Suggests potential for therapeutic use in stroke management.

Metabolomic Studies

In metabolomics, this compound has been identified as a significant metabolite in studies involving metabolic profiling. Its levels can indicate physiological changes in biological systems, particularly under pathological conditions.

Data Table: Metabolomic Changes Involving this compound

Analyse Des Réactions Chimiques

Role in Glucosinolate Degradation

Indolylmethylthiohydroximate is implicated in the enzymatic breakdown of glucobrassicin (GBS), an indole glucosinolate, under varying pH conditions :

In these pathways, this compound likely acts as an intermediate or modulator, though its direct catalytic role remains unconfirmed .

Tryptophan Catabolism in Gut Microbiota

In murine models, this compound levels decrease (-1.45-fold) in high-fat-diet-induced obesity (HIO), correlating with altered tryptophan metabolism :

| Metabolite | Change in HIO | Associated Pathway |

|---|---|---|

| This compound | ↓ | Tryptophan → indole derivatives |

| 3-Indoleacetonitrile | ↑ | Microbial conversion via nitrile synthesis |

| 6-Hydroxymelatonin | ↑ | Serotonin/melatonin biosynthesis |

This suggests microbial enzymes (e.g., nitrilases) may hydrolyze or modify this compound, though specific mechanisms require further study .

Plant Defense Mechanisms

In Arabidopsis thaliana, this compound is linked to indole glucosinolate modification via cytochrome P450 monooxygenase (CYP81F2) :

-

Core pathway :

-

Modification role :

Analytical and Computational Insights

-

LC/MS identification : Quasimolecular ion at m/z 578 ([M+H]⁺) and fragment ions (m/z 498, 259) suggest stability under electrospray ionization .

-

Computational modeling : Reaction path Hamiltonian (RPH) analyses predict low activation energy for sulfur-transfer reactions, consistent with enzymatic efficiency .

Propriétés

Formule moléculaire |

C10H10N2OS |

|---|---|

Poids moléculaire |

206.27 g/mol |

Nom IUPAC |

N-hydroxy-2-(1H-indol-3-yl)ethanethioamide |

InChI |

InChI=1S/C10H10N2OS/c13-12-10(14)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11,13H,5H2,(H,12,14) |

Clé InChI |

NPTAQBFHUNRJAR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=S)NO |

SMILES canonique |

C1=CC=C2C(=C1)C(=CN2)CC(=S)NO |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.